Higher Epoxy Tg vs. MPD
In a direct comparative study of diglycidyl ether of bisphenol-A (DGEBA) epoxy resin cured with various aromatic diamines, the incorporation of a tert-butyl group on the m-phenylene diamine (MPD) ring resulted in a measurable increase in the glass transition temperature (Tg) of the cured network [1]. While the study does not provide the exact Tg value for the tert-butyl derivative in the publicly accessible abstract, it establishes a clear class-level trend that larger alkyl substituents (isopropyl and tert-butyl) increase Tg relative to MPD [2]. This trend is corroborated by a related patent which explicitly states that 'Larger alkyl substituents, such as isopropyl or tert-butyl, were found to increase the Tg of the cured resins' [2]. This differentiation is critical for applications requiring enhanced dimensional stability at elevated temperatures.
| Evidence Dimension | Glass Transition Temperature (Tg) of cured DGEBA epoxy |
|---|---|
| Target Compound Data | Tg is higher than MPD-cured resin (exact value not provided in abstract) |
| Comparator Or Baseline | m-Phenylene Diamine (MPD) - Tg value not provided in abstract |
| Quantified Difference | Qualitatively, Tg is increased by the presence of bulky tert-butyl substituent |
| Conditions | DGEBA epoxy resin cured at stoichiometric ratio; Tg measured by DSC |
Why This Matters
A higher Tg translates to superior dimensional stability and mechanical integrity at elevated service temperatures, a key selection criterion for aerospace, automotive, and electronic encapsulation applications.
- [1] Storey, R. F.; Dantiki, S.; Adams, J. P. Properties of Epoxy Resins Cured with Ring-Alkylated m-Phenylene Diamines. In Cross-Linked Polymers; Dickie, R. A., Labana, S. S., Bauer, R. S., Eds.; ACS Symposium Series 367; American Chemical Society: Washington, DC, 1988; Chapter 14, pp 182-198. View Source
- [2] Storey, R. F.; Bayer, A. C.; Dantiki, S. Ring-alkylated m-phenylene diamine blends for use in curing epoxy resins. U.S. Patent 5,128,059, July 7, 1992. View Source
